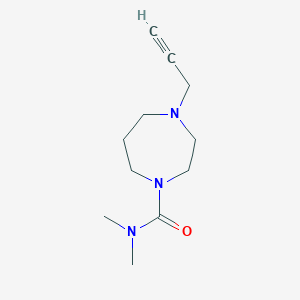

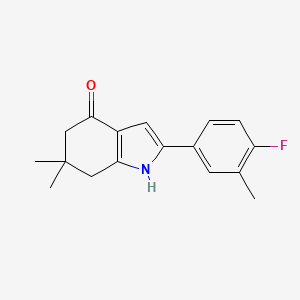

![molecular formula C21H22ClN3O2 B2361664 N-(4-氯苯基)-5-乙基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1574584-05-6](/img/structure/B2361664.png)

N-(4-氯苯基)-5-乙基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

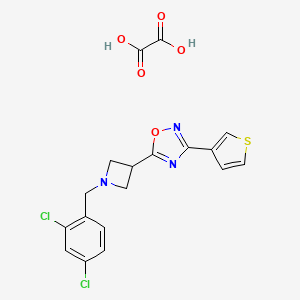

N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.

BenchChem offers high-quality N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌及抗增殖活性

喹唑啉衍生物因其抗癌特性而被广泛研究。 它们已知通过干扰对细胞增殖至关重要的细胞信号通路来抑制各种癌细胞系 。该化合物可能潜在靶向参与癌细胞生长的特定受体或酶,为开发新的抗癌药物提供途径。

抗微生物活性

喹唑啉的结构框架允许开发具有显着抗微生物特性的化合物。 这些衍生物可以被设计为靶向细菌和真菌菌株,为抗生素和抗真菌药物开发提供新的途径 。

抗惊厥活性

喹唑啉衍生物已被证明有望成为抗惊厥药。 它们调节大脑神经递质活性的能力可以被用来治疗各种形式的癫痫和其他癫痫发作障碍 。

抗结核活性

鉴于耐药结核病日益引起人们的关注,喹唑啉衍生物为治疗这种疾病提供了新的希望。 它们可以被定制以抑制分枝杆菌的生长,从而为对抗结核病的武器库做出贡献 。

抗疟疾活性

基于喹唑啉的化合物的开发可能有助于对抗疟疾。 它们破坏疟原虫生命周期的潜力使它们成为新型抗疟疾药物的候选者 。

抗HIV活性

喹唑啉衍生物已被探索其抑制HIV复制的潜力。 通过靶向病毒生命周期的特定阶段,这些化合物可以作为新型抗逆转录病毒疗法的基础 。

抗炎活性

喹唑啉衍生物的抗炎特性可用于治疗慢性炎症性疾病。 它们可能抑制关键的炎症介质,减轻症状并减缓疾病进展 。

抗糖尿病活性

研究表明,喹唑啉衍生物可以影响胰岛素信号通路,为糖尿病管理提供潜在的治疗方法。 这些化合物可以被优化以改善葡萄糖稳态并减少糖尿病并发症 。

作用机制

Target of Action

Quinazoline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with a variety of targets, receptors, or microorganisms .

Mode of Action

Quinazoline derivatives have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more . The exact mechanism of interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.

Biochemical Pathways

Quinazoline derivatives have been reported to affect a wide range of biochemical pathways, depending on their specific biological activity .

Result of Action

Given the wide range of biological activities exhibited by quinazoline derivatives, the results of action could range from anti-inflammatory effects to anti-cancer effects, among others .

属性

IUPAC Name |

N-(4-chlorophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-2-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHVDJBBTBYJBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

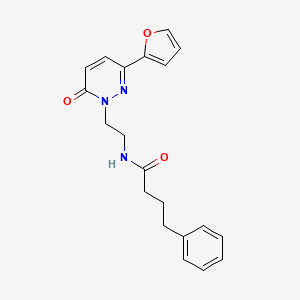

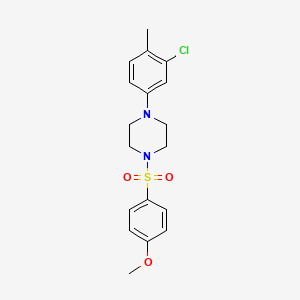

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)

![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)